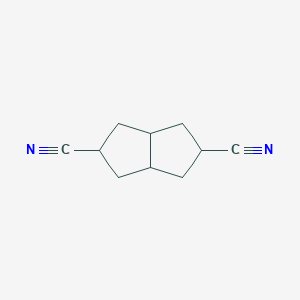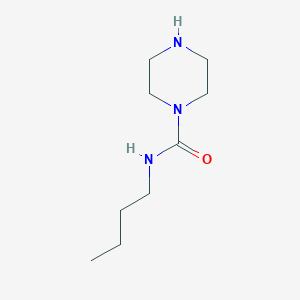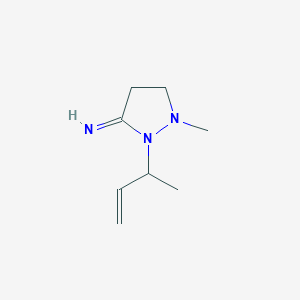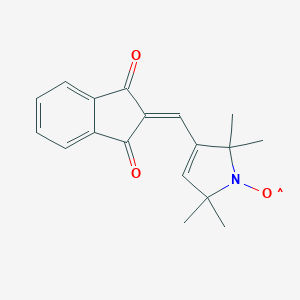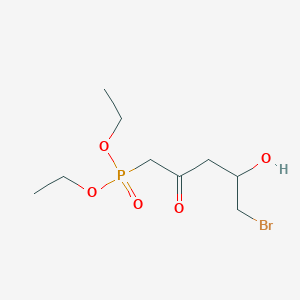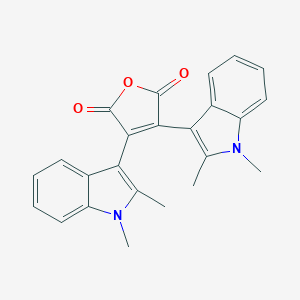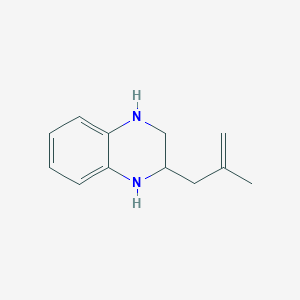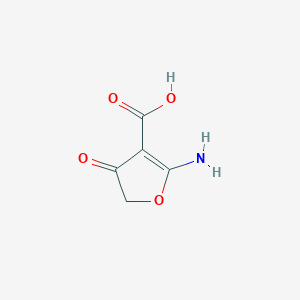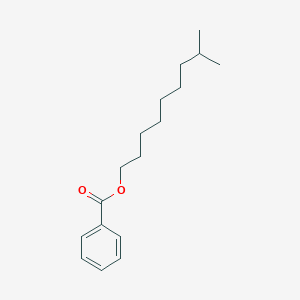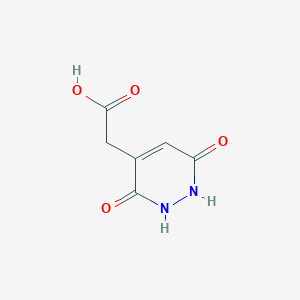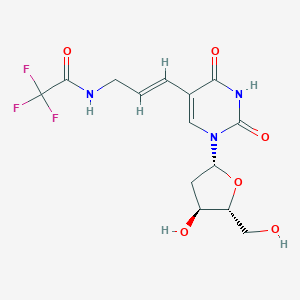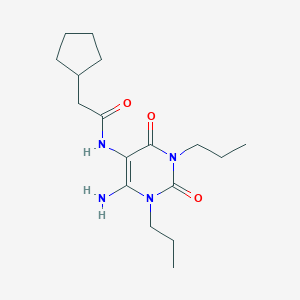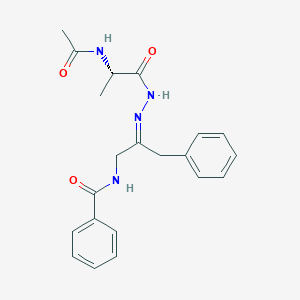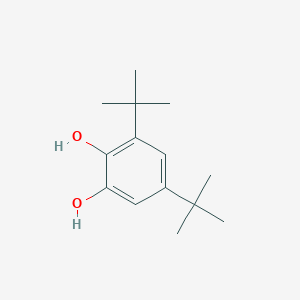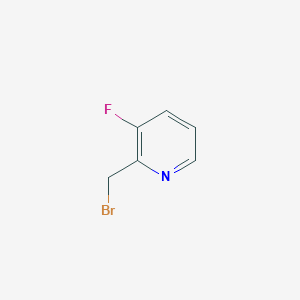
2-(Bromomethyl)-3-fluoropyridine
描述
Synthesis Analysis
The synthesis of related fluoropyridines involves palladium-catalyzed reactions, illustrating the compound's complexity and the involvement of multiple steps in its creation. For example, the synthesis of 2-amino-5-[18F]fluoropyridines involves palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, highlighting the compound's role in fluorination and amination reactions (Pauton et al., 2019).
Molecular Structure Analysis
Studies such as those on the vibrational spectra and structure of halopyridines, including bromopyridines, can provide insights into the molecular structure of 2-(Bromomethyl)-3-fluoropyridine by analogy. These studies use techniques like density functional theory calculations and compare molecular structures to understand the effects of halogen substitution on pyridine rings (Boopalachandran et al., 2012).
Chemical Reactions and Properties
Chemoselective amination of related compounds demonstrates the specific reactivity of bromo and fluoro groups on pyridine rings. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine shows the preferential substitution reactions that can occur at different positions on the pyridine ring (Stroup et al., 2007).
科学研究应用
Synthesis and Characterization of Fluorinated Compounds
The application of 2-(Bromomethyl)-3-fluoropyridine in scientific research is pivotal in the synthesis of fluorinated compounds, which are essential in various fields including medicinal chemistry, material science, and catalysis. Fluorinated compounds, such as fluoropyridines, are known for their unique properties like high stability, lipophilicity, and bioactivity, making them crucial for drug development and polymer science. A review on the metallation of π-deficient heteroaromatic compounds highlights the importance of fluoropyridines in regioselective synthesis, demonstrating their role in creating structurally diverse molecules for pharmaceutical and material applications (Marsais & Quéguiner, 1983).
Advanced Materials and Coatings
Fluorinated compounds, derived from intermediates like 2-(Bromomethyl)-3-fluoropyridine, contribute significantly to the development of advanced materials and coatings. The unique properties of fluorinated materials, including their chemical resistance and thermal stability, are crucial for various industrial applications. Research on fluorinated liquid crystals emphasizes the significance of fluorinated compounds in enhancing liquid crystal displays' performance, indicating their broader impact on materials science and technology applications (Hird, 2007).
Anticancer Research and Drug Development
In the realm of medicinal chemistry, 2-(Bromomethyl)-3-fluoropyridine serves as a key precursor in synthesizing fluoropyrimidines, which are crucial in anticancer research. Fluoropyrimidines, such as 5-fluorouracil, are foundational in treating various cancers due to their ability to interfere with nucleic acid synthesis in cancer cells. The review on the chemistry of fluorinated pyrimidines highlights the role of fluoropyrimidine derivatives in personalized medicine, showcasing their potential to enhance the efficacy and specificity of cancer treatments (Gmeiner, 2020).
Environmental and Biological Studies
The application of fluorinated compounds extends to environmental and biological studies, where their unique properties facilitate the investigation of complex biological systems and environmental processes. The review on fluorescence microscopy for visualizing soil microorganisms illustrates how fluorinated dyes, derived from fluoropyridine intermediates, enable the detailed observation of microorganisms in their natural habitats, contributing to our understanding of microbial ecology and soil biology (Li, Dick, & Tuovinen, 2004).
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.
未来方向
This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.
属性
IUPAC Name |
2-(bromomethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWYLPHVYSPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616343 | |
| Record name | 2-(Bromomethyl)-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-fluoropyridine | |
CAS RN |
122307-44-2 | |
| Record name | 2-(Bromomethyl)-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

